molecular formula C17H19N3O4S2 B2362968 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034322-76-2

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No.: B2362968
CAS No.: 2034322-76-2
M. Wt: 393.48
InChI Key: FZBKWTYECFIVST-UHFFFAOYSA-N
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Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , which could suggest a potential interaction with this protein. Tubulin is a key component of the cell’s cytoskeleton and is involved in cell division, making it a common target for anticancer drugs.

Biochemical Pathways

Compounds that interact with tubulin can affect cell division and growth, potentially leading to cell death . This could suggest that the compound may have effects on the cell cycle and apoptosis pathways.

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have suitable drug-like properties

Result of Action

Similar compounds have been found to increase the phosphorylation of h2ax in mcf-7 cells , which is a marker of DNA damage and can lead to cell death. This suggests that the compound may have cytotoxic effects.

Biological Activity

The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a novel chemical entity with potential therapeutic applications. Its structure incorporates a piperazine ring, a cyclopropylsulfonyl moiety, and a thiazole derivative, which are known to influence biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H19N3O4S2
  • Molecular Weight : 393.48 g/mol
  • CAS Number : 2034322-76-2

The compound features a piperazine core substituted with a cyclopropylsulfonyl group and a thiazole moiety, which is significant for its biological interactions.

Anticonvulsant Activity

Research has demonstrated that compounds containing thiazole rings exhibit anticonvulsant properties. For instance, derivatives of thiazole have shown efficacy in various seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. A study indicated that thiazole-integrated compounds could provide significant protection against induced seizures, suggesting that the thiazole moiety may enhance anticonvulsant activity through specific receptor interactions .

Hypotensive Effects

Piperazine derivatives have been studied for their hypotensive effects. A series of piperazine compounds were evaluated for their ability to lower blood pressure, with findings suggesting that modifications in the aryl substituents could influence their activity through interactions with serotonin receptors .

The proposed mechanisms of action for this compound include:

  • Receptor Modulation : Interactions with neurotransmitter receptors such as serotonin (5-HT) receptors could mediate both anticonvulsant and hypotensive effects.
  • Ion Channel Interaction : The compound may influence ion channels involved in neuronal excitability, contributing to its anticonvulsant properties.

Study 1: Anticonvulsant Efficacy

In a study examining the anticonvulsant effects of thiazole derivatives, compounds similar to this compound were tested in PTZ-induced seizure models. The results indicated that certain structural modifications significantly enhanced protective effects against seizures, with some analogues achieving over 90% protection .

Study 2: Hypotensive Activity

A series of piperazine-based compounds were synthesized and tested for hypotensive effects. The study found that specific substitutions on the piperazine ring could enhance the hypotensive response, indicating a potential role for this compound in managing hypertension through serotonin receptor modulation .

Data Table: Summary of Biological Activities

Activity Type Compound Class Mechanism Efficacy
AnticonvulsantThiazole derivativesReceptor modulationUp to 90% seizure protection
HypotensivePiperazine derivativesSerotonin receptor interactionSignificant blood pressure reduction

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c21-16(13-1-3-14(4-2-13)24-17-18-7-12-25-17)19-8-10-20(11-9-19)26(22,23)15-5-6-15/h1-4,7,12,15H,5-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBKWTYECFIVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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